molecular formula C9H6N4O2 B13181581 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid

2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13181581
M. Wt: 202.17 g/mol
InChI Key: JWNSNGKZQYTLFT-UHFFFAOYSA-N
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Description

2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features two pyrimidine rings. Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with a carboxylic acid derivative in the presence of a dehydrating agent . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation . The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid is unique due to its dual pyrimidine rings, which confer distinct electronic and steric properties. This structural feature allows for versatile chemical modifications and a broad range of biological activities .

Properties

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

2-pyrimidin-5-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H6N4O2/c14-9(15)7-1-2-12-8(13-7)6-3-10-5-11-4-6/h1-5H,(H,14,15)

InChI Key

JWNSNGKZQYTLFT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(=O)O)C2=CN=CN=C2

Origin of Product

United States

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